
Topoisomerase III: A Viable Frontier in Drug
Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Topoisomerase inhibitor 3

Cat. No.: B15138130 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerases are essential enzymes that resolve topological challenges in DNA and RNA,

playing critical roles in replication, transcription, and maintaining genomic stability. Among

these, the Type IA topoisomerases, specifically Topoisomerase IIIα (TOP3A) and

Topoisomerase IIIβ (TOP3B), have emerged as compelling, yet underexplored, targets for

therapeutic intervention. Unlike their more extensively studied counterparts, TOP1 and TOP2,

which are the targets of several approved anticancer drugs, the therapeutic potential of

inhibiting TOP3 enzymes is just beginning to be uncovered. This technical guide provides a

comprehensive overview of Topoisomerase III as a potential drug target, consolidating current

knowledge on its function, expression in disease, and methods for its investigation.

Core Concepts: Structure, Function, and Rationale
for Targeting
Topoisomerase IIIα (TOP3A): The Guardian of Genomic Integrity

TOP3A is primarily nuclear and is crucial for resolving DNA recombination intermediates,

particularly during the dissolution of double Holliday junctions, a process essential for

preventing chromosomal abnormalities. It forms a complex with the BLM helicase, and this
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interaction is vital for maintaining genomic stability.[1] Mutations or dysregulation of TOP3A has

been linked to disorders characterized by genomic instability.

Topoisomerase IIIβ (TOP3B): A Dual-Function Enzyme with Emerging Roles

TOP3B is unique among human topoisomerases due to its dual activity on both DNA and RNA.

[2][3] It is predominantly cytoplasmic and has been implicated in the regulation of mRNA

translation and the resolution of R-loops, which are three-stranded nucleic acid structures that

can lead to DNA damage.[3][4] Recent studies have highlighted the critical role of TOP3B in the

replication of positive-sense RNA viruses, including flaviviruses like Dengue and Zika, as well

as SARS-CoV-2, making it an attractive target for broad-spectrum antiviral therapies.[3][4][5][6]

Furthermore, loss of TOP3B has been associated with accelerated lymphomagenesis in

preclinical models, suggesting a role as a tumor suppressor.[4][7]

Quantitative Data for Drug Discovery
A critical aspect of target validation and drug development is the availability of quantitative

data. The following tables summarize key parameters for Topoisomerase III, providing a

foundation for inhibitor screening and characterization.

Table 1: Inhibitors of Topoisomerase IIIβ
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Compound Target IC50 (µM) Cell Line Assay Type Reference

Bemcentinib TOP3B 34.3 - Relaxation [8][9][10]

2710-31 TOP3B 29.6 - Relaxation [9]

2710-33-343 TOP3B 29.3 - Relaxation [9]

2710-33-467 TOP3B 45.2 - Relaxation [9]

2710-34-357 TOP3B 34.5 - Relaxation [9]

NSC690634 TOP3B

Not Reported

(induces

cleavage

complexes)

HEK293

In vivo

complex of

enzyme (ICE)

[11]

NSC96932 TOP3B

Not Reported

(induces

cleavage

complexes)

HEK293

In vivo

complex of

enzyme (ICE)

[11]

Table 2: Expression of Topoisomerase IIIα (TOP3A) in Cancer

Cancer Type
Expression Level
(mRNA)

Prognostic
Significance (High
Expression)

Reference

Non-Small Cell Lung

Cancer

(Adenocarcinoma)

Higher in tumors vs.

normal tissue

Worse Overall

Survival
[12]

Gastric Cancer
Lower in tumor

samples
- [13]

Renal Cancer
Lower in tumor

samples
- [13]

Breast Cancer

Overexpressed in

tumors vs. normal

tissue

- [14]
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Data from The Human Protein Atlas also indicates varying expression levels of TOP3A across a

wide range of cancers, with notable expression in colorectal, pancreatic, and endometrial

cancers.[15]

Table 3: Expression of Topoisomerase IIIβ (TOP3B) in Cancer

Cancer Type
Expression Level
(mRNA)

Prognostic
Significance

Reference

Lymphoid Tumors

Prominent expression

in spleen and lymph

nodes

Loss accelerates

tumorigenesis
[4][7]

Breast Cancer

Low expression may

correlate with higher

survival rates

- [16]

The Human Protein Atlas shows widespread expression of TOP3B across various cancer

types.[17]

Table 4: Kinetic Parameters of Topoisomerases
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Enzyme Substrate K_M_ V_max_ k_cat_ Reference

E. coli

Topoisomera

se I

sc

pAB1_FL905
1.2 ± 0.2 nM 51 ± 4 pM/s 3.0 x 10⁻³ s⁻¹ [18]

M.

smegmatis

Topoisomera

se I

sc

pAB1_FL905
4.3 ± 3.0 nM 130 ± 5 pM/s 9.8 x 10⁻³ s⁻¹ [18]

Human

Topoisomera

se I

sc

pAB1_FL924
2.7 ± 1.0 nM 31 ± 5 pM/s 1.2 x 10⁻³ s⁻¹ [18]

Variola

Topoisomera

se I

sc

pAB1_FL924
2.4 ± 1.0 nM

120 ± 23

pM/s
6.0 x 10⁻³ s⁻¹ [18]

Human

Topoisomera

se IIα

sc DNA

pAB1_FL924
5.7 ± 1.5 nM

187 ± 25

pM/s
6.7 x 10⁻³ s⁻¹ [18]

Note: Specific kinetic parameters for human Topoisomerase IIIα and IIIβ are not yet well-

documented in publicly available literature, highlighting a key area for future research.

Experimental Protocols
Accurate and reproducible assays are fundamental to the study of topoisomerase function and

inhibition. The following section details methodologies for key experiments.

DNA Relaxation Assay for Topoisomerase III
This assay measures the ability of Topoisomerase III to relax supercoiled plasmid DNA.

Materials:

Purified recombinant human Topoisomerase IIIα or IIIβ

Supercoiled plasmid DNA (e.g., pBR322)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6844113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6844113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6844113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6844113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6844113/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10x Topoisomerase III Reaction Buffer (e.g., 400 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM

DTT)

Sterile, nuclease-free water

5x DNA Loading Dye (containing a tracking dye and a density agent like glycerol)

Agarose

1x TAE or TBE buffer

Ethidium bromide or other DNA stain

Incubator at 37°C

Agarose gel electrophoresis system and power supply

UV transilluminator and gel documentation system

Protocol:

Prepare a reaction mixture on ice. For a 20 µL reaction, combine:

2 µL 10x Topoisomerase III Reaction Buffer

200-500 ng supercoiled plasmid DNA

Varying amounts of purified Topoisomerase III enzyme (a titration is recommended to

determine the optimal concentration)

Nuclease-free water to a final volume of 20 µL.

Incubate the reactions at 37°C for 30-60 minutes.

Stop the reaction by adding 4 µL of 5x DNA Loading Dye.

Load the samples onto a 1% agarose gel prepared with 1x TAE or TBE buffer.
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Run the gel at a constant voltage (e.g., 80-100 V) until the tracking dye has migrated an

adequate distance.

Stain the gel with ethidium bromide for 15-30 minutes, followed by destaining in water.

Visualize the DNA bands using a UV transilluminator. Supercoiled DNA will migrate faster

than relaxed, open-circular, or linear DNA. The degree of relaxation can be quantified by

measuring the decrease in the supercoiled DNA band and the increase in the relaxed

topoisomers.

DNA Decatenation Assay (Adapted for Topoisomerase
III)
This assay assesses the ability of Topoisomerase III to separate interlinked DNA circles

(catenanes), typically using kinetoplast DNA (kDNA) as a substrate. While primarily a function

of Type II topoisomerases, some Type IA topoisomerases can exhibit this activity under certain

conditions.

Materials:

Purified recombinant human Topoisomerase IIIα or IIIβ

Kinetoplast DNA (kDNA)

10x Topoisomerase III Reaction Buffer

Sterile, nuclease-free water

5x DNA Loading Dye

Agarose

1x TAE or TBE buffer

Ethidium bromide or other DNA stain

Incubator at 37°C
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Agarose gel electrophoresis system and power supply

UV transilluminator and gel documentation system

Protocol:

Prepare a reaction mixture on ice. For a 20 µL reaction, combine:

2 µL 10x Topoisomerase III Reaction Buffer

100-200 ng kDNA

Varying amounts of purified Topoisomerase III enzyme

Nuclease-free water to a final volume of 20 µL.

Incubate the reactions at 37°C for 30-60 minutes.

Stop the reaction by adding 4 µL of 5x DNA Loading Dye.

Load the samples onto a 1% agarose gel.

Perform electrophoresis until the decatenated minicircles have migrated sufficiently into the

gel.

Stain and visualize the gel. Catenated kDNA will remain in the well, while decatenated

minicircles will migrate as a distinct band.

In vivo Complex of Enzyme (ICE) Assay for
Topoisomerase III
The ICE assay is designed to detect and quantify covalent complexes between

topoisomerases and genomic DNA within cells, which are often stabilized by topoisomerase

poisons.

Materials:

Cultured cells
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Test compounds (potential Topoisomerase III inhibitors)

Lysis buffer (e.g., 1% Sarkosyl in TE buffer)

Cesium chloride (CsCl) gradient solutions

Ultracentrifuge and appropriate rotor

Proteinase K

Slot blot apparatus

Nitrocellulose membrane

Primary antibody specific for TOP3A or TOP3B

HRP-conjugated secondary antibody

Chemiluminescence detection reagents and imaging system

Protocol:

Treat cultured cells with the test compound for a specified time.

Lyse the cells directly on the plate with lysis buffer.

Shear the genomic DNA by passing the lysate through a needle.

Layer the lysate onto a CsCl step gradient in an ultracentrifuge tube.

Centrifuge at high speed for several hours to separate DNA-protein complexes from free

protein.

Carefully collect the DNA-containing fractions.

Treat the DNA with Proteinase K to digest the proteins and allow for DNA quantification.

Apply equal amounts of DNA from each sample to a nitrocellulose membrane using a slot

blot apparatus.
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Block the membrane and probe with a primary antibody against TOP3A or TOP3B.

Incubate with an HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescence substrate and image the blot. An increased

signal in compound-treated samples compared to controls indicates the trapping of covalent

Topoisomerase III-DNA complexes.

Signaling Pathways and Interaction Networks
Understanding the protein-protein interactions of TOP3A and TOP3B is crucial for elucidating

their cellular functions and the potential off-target effects of inhibitors.

Topoisomerase IIIα Interaction Network
TOP3A is a key component of the BTR (BLM-TOP3A-RMI1/2) complex, which is essential for

dissolving double Holliday junctions and maintaining genome stability. Its interaction with the

Bloom syndrome helicase (BLM) is particularly well-characterized.[1]
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Topoisomerase IIIβ Signaling and Viral Replication
TOP3B's role in positive-sense RNA virus replication is a key area of interest. It interacts with

the Tudor domain-containing protein 3 (TDRD3), which helps stabilize TOP3B and may

mediate its interaction with viral RNA.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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